molecular formula C8H14Cl2N4O B8020223 2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride

2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride

Cat. No.: B8020223
M. Wt: 253.13 g/mol
InChI Key: ZOXYWXQBHZHFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride is a research compound with the molecular formula C8H14Cl2N4O and a molecular weight of 253.13 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride involves the condensation of two molecules of 2,4-dimethyl-3-pentanone with one molecule of 2,4-dimethylbenzaldehyde in the presence of a base catalyst such as sodium hydroxide . The reaction is carried out in a suitable solvent like ethanol at room temperature for several hours. The crude product is then purified by column chromatography using a solvent system like hexane/ethyl acetate to obtain the final product.

Chemical Reactions Analysis

2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride is unique in its chemical structure and properties. Similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin antibiotic with similar pharmacological action.

    CID 5362065: A cephalosporin antibiotic used in the treatment of bacterial infections.

    CID 5479530: A cephalosporin antibiotic with a broad spectrum of activity

These compounds share some similarities with this compound but also have distinct differences in their chemical structures and applications.

Properties

IUPAC Name

2-amino-6-pyrrolidin-2-yl-1H-pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5;;/h4-5,10H,1-3H2,(H3,9,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYWXQBHZHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=O)N=C(N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)C2=CC(=O)N=C(N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.